N-n-hexyl-4-tert-butylaniline
Description
N-n-Hexyl-4-tert-butylaniline is a substituted aniline derivative with a hexyl chain attached to the nitrogen atom and a tert-butyl group at the para position of the benzene ring. Such compounds are typically intermediates in organic synthesis, utilized for their steric and electronic properties in catalysis or material science. However, specific applications and synthesis routes for this compound remain undocumented in the referenced sources.
Properties
Molecular Formula |
C16H27N |
|---|---|
Molecular Weight |
233.39 g/mol |
IUPAC Name |
4-tert-butyl-N-hexylaniline |
InChI |
InChI=1S/C16H27N/c1-5-6-7-8-13-17-15-11-9-14(10-12-15)16(2,3)4/h9-12,17H,5-8,13H2,1-4H3 |
InChI Key |
MBMYLXXCEMVJJR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC1=CC=C(C=C1)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-n-hexyl-4-tert-butylaniline typically involves the alkylation of aniline derivatives. One common method is the reaction of 4-tert-butylaniline with hexyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-n-hexyl-4-tert-butylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it back to simpler aniline derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, especially at positions ortho and para to the tert-butyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.
Major Products Formed
Oxidation: Nitro and nitroso derivatives.
Reduction: Simpler aniline derivatives.
Substitution: Halogenated or nitrated products depending on the reagents used.
Scientific Research Applications
N-n-hexyl-4-tert-butylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-n-hexyl-4-tert-butylaniline involves its interaction with specific molecular targets. In biochemical assays, it may act as a ligand binding to proteins or enzymes, altering their activity. The tert-butyl and hexyl groups can influence the compound’s hydrophobicity and steric properties, affecting its binding affinity and specificity .
Comparison with Similar Compounds
Structural Differences and Implications
- This compound: The linear n-hexyl group on nitrogen and bulky tert-butyl at the para position create a balance between lipophilicity and steric hindrance. This contrasts with: 4-N-Hexylbenzylamine: A benzylamine derivative with a hexyl group, lacking the tert-butyl substituent. Its smaller structure may enhance volatility compared to the target compound .
Spectroscopic and Physical Properties
- N,4-Ditert-butylaniline : IR spectroscopy (1959) reveals characteristic N-H stretching (~3400 cm⁻¹) and aromatic C-H vibrations (~3000 cm⁻¹), with tert-butyl C-H bends (~1360–1390 cm⁻¹) . The target compound’s IR spectrum would likely differ due to the n-hexyl chain’s vibrational modes.
Research Findings and Discussion
- Steric Effects: The tert-butyl group in this compound may hinder electrophilic substitution at the para position, whereas the n-hexyl chain could enhance solubility in non-polar solvents compared to N,4-ditert-butylaniline.
- Regulatory Gaps : Both 4-N-Hexylbenzylamine and N,4-ditert-butylaniline lack comprehensive toxicological profiles, highlighting a need for targeted studies on alkylated anilines .
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